Cas no 942009-97-4 (ethyl 4-(5-bromofuran-2-amido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
ethyl 4-(5-bromofuran-2-amido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 4-(5-bromofuran-2-amido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- ethyl 4-[(5-bromofuran-2-carbonyl)amino]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
- 942009-97-4
- AKOS024640159
- ethyl 4-(5-bromofuran-2-carboxamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
- F2332-0205
-
- Inchi: 1S/C19H16BrN3O5/c1-3-27-19(26)17-12(21-18(25)14-8-9-15(20)28-14)10-16(24)23(22-17)13-7-5-4-6-11(13)2/h4-10H,3H2,1-2H3,(H,21,25)
- InChI Key: VCUWFWURXLPJRI-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(NC2=CC(N(C3C=CC=CC=3C)N=C2C(=O)OCC)=O)=O)O1
Computed Properties
- Exact Mass: 445.02733g/mol
- Monoisotopic Mass: 445.02733g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 6
- Complexity: 708
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 101Ų
ethyl 4-(5-bromofuran-2-amido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2332-0205-1mg |
ethyl 4-(5-bromofuran-2-amido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |
942009-97-4 | 90%+ | 1mg |
$75.0 | 2024-09-25 | |
| Life Chemicals | F2332-0205-2μmol |
ethyl 4-(5-bromofuran-2-amido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |
942009-97-4 | 90%+ | 2μmol |
$77.0 | 2024-09-25 | |
| Life Chemicals | F2332-0205-2mg |
ethyl 4-(5-bromofuran-2-amido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |
942009-97-4 | 90%+ | 2mg |
$79.0 | 2024-09-25 | |
| Life Chemicals | F2332-0205-3mg |
ethyl 4-(5-bromofuran-2-amido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |
942009-97-4 | 90%+ | 3mg |
$83.0 | 2024-09-25 |
ethyl 4-(5-bromofuran-2-amido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on ethyl 4-(5-bromofuran-2-amido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Professional Introduction to Ethyl 4-(5-bromofuran-2-amido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS No. 942009-97-4)
Ethyl 4-(5-bromofuran-2-amido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate, with the CAS number 942009-97-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of dihydropyridazine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a 5-bromofuran-2-amido moiety and a 2-methylphenyl substituent, contribute to its unique chemical properties and make it a valuable scaffold for further chemical modifications and biological evaluations.
The< strong>Ethyl 4-(5-bromofuran-2-amido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate molecule exhibits a complex structural framework that includes multiple functional groups capable of interacting with biological targets. The< strong>5-bromofuran-2-amido group is particularly noteworthy as it can serve as a versatile handle for further derivatization, enabling the synthesis of analogues with tailored biological activities. Additionally, the< strong>2-methylphenyl substituent introduces hydrophobicity and potential aromatic interactions, which can influence the compound's binding affinity to biological receptors.
In recent years, there has been a growing interest in dihydropyridazine derivatives due to their reported pharmacological effects. These compounds have shown promise in various preclinical studies as potential inhibitors of enzymes and receptors involved in inflammatory responses, neurodegenerative diseases, and cancer. The< strong>Ethyl 4-(5-bromofuran-2-amido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate, with its unique structural motifs, is being explored as a lead compound for the development of novel therapeutic agents.
The synthesis of< strong>Ethyl 4-(5-bromofuran-2-amido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves multi-step organic transformations that highlight the expertise required in medicinal chemistry. The introduction of the< strong>5-bromofuran-2-amido group typically requires careful control of reaction conditions to ensure high yield and purity. Similarly, the attachment of the< strong>2-methylphenyl moiety demands precise synthetic strategies to avoid unwanted side reactions. These synthetic challenges underscore the importance of advanced chemical methodologies in the preparation of such complex molecules.
The pharmacological evaluation of< strong>Ethyl 4-(5-bromofuran-2-amido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has revealed intriguing biological activities that warrant further investigation. Initial studies suggest that this compound may exhibit inhibitory effects on certain enzymes implicated in disease pathogenesis. For instance, its ability to modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) has been observed in vitro. These findings are particularly relevant given the well-documented roles of these enzymes in inflammation and pain management.
Beyond its potential as an enzyme inhibitor, there is also evidence suggesting that< strong>Ethyl 4-(5-bromofuran-2-amido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate may interact with other biological targets. The presence of the< strong>5-bromofuran-2-amido group and the< strong>2-methylphenyl substituent provides multiple interaction points with biological macromolecules, including proteins and nucleic acids. This promiscuous binding capability makes it an attractive candidate for structure-based drug design approaches.
The development of novel therapeutic agents often relies on high-throughput screening (HTS) techniques to identify compounds with desirable biological activities. In this context,< strong>Ethyl 4-(5-bromofuran-2-amido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has been utilized in HTS campaigns targeting various disease-related pathways. The results from these screens have provided valuable insights into its potential therapeutic applications and have guided subsequent optimization efforts.
The structural complexity of< strong>Ethyl 4-(5-bromofuran-2-amido)-1-(2-methylphenyl)-6-o x o -1 , 6 -dih y d ro p y rid az ine -3 -carbox y l ate presents both challenges and opportunities for drug discovery. On one hand, its multifunctional nature allows for diverse biological interactions; on the other hand, it necessitates rigorous characterization to fully understand its mechanism of action. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for elucidating its structure and dynamics.
In conclusion,< strong>Ethyl 4-(5-bromofuran -am id o ) - 1 -( 2 -m eth y l phen y l ) - 6 - ox o - 1 , 6 -d i hy d ro p y rid az ine -3 -carbox y l ate (CAS No .942009 -97 -4) represents a promising candidate for further pharmacological exploration. Its unique structural features and reported biological activities make it a valuable scaffold for developing novel therapeutic agents. As research in this field continues to advance, compounds like this are expected to play a crucial role in addressing unmet medical needs.
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